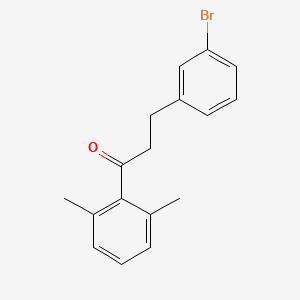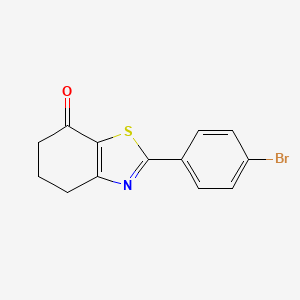
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Übersicht
Beschreibung
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2 . It has a molecular weight of 294.14 g/mol . The IUPAC name for this compound is 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine consists of a pyrimidine ring substituted with a bromo group at the 5-position and a 4-methoxybenzyloxy group at the 2-position . The InChIKey for this compound is NCWXAIKSFAEBJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine are not available, bromopyrimidines are known to undergo nucleophilic displacement reactions .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Antagonist Synthesis
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine serves as a building block in pharmaceutical research, particularly in the synthesis of antagonists. It has been used for the β-alanine moiety of an αvβ3 antagonist and for creating a potent and selective somatostatin sst3 receptor antagonist .
Organic Synthesis Suzuki Coupling
This compound is a suitable coupling partner for Suzuki coupling reactions, which are widely used in organic synthesis to create carbon-carbon bonds. This reaction is particularly noted for its green aqueous process .
Nucleophilic Displacement Reactions
The compound undergoes rapid nucleophilic displacement reactions with various nucleophiles under microwave irradiation, which is a method used to speed up chemical reactions .
Direct Metallation
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can be directly metallated with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine, an intermediate that can be further utilized in various synthetic applications .
Chemical Research Intermediate Synthesis
It is also used in the synthesis of various intermediates in chemical research, contributing to the development of new compounds and materials .
Experimental/Research Use
Due to its reactivity and functional groups, this compound is offered for experimental and research use, indicating its potential application in various scientific studies .
MilliporeSigma - 5-Bromo-2-methoxypyridine Springer - Synthesis and cytotoxic evaluation for some new 2,5-disubstituted… MilliporeSigma - 5-Bromopyrimidine Alfa Chemistry - 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Wirkmechanismus
Target of Action
Pyrimidine derivatives, which include 5-bromo-2-(4-methoxybenzyloxy)pyrimidine, are known to have significant applications in medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, potentially affecting downstream effects .
Result of Action
As a pyrimidine derivative, it is known to have potential applications in the field of medicine, particularly in anticancer drug development .
Eigenschaften
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRQBWBLLNYQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675120 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine | |
CAS RN |
1159000-88-0 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)


![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)




![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)